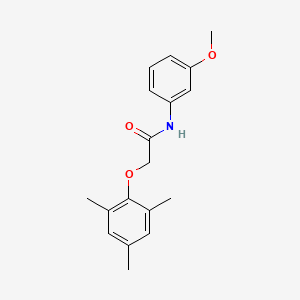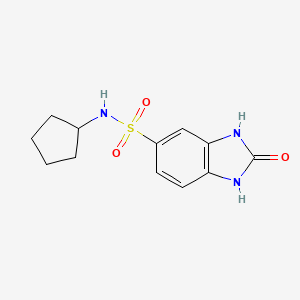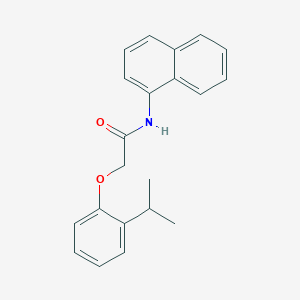
N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a trimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and 2,4,6-trimethylphenol as the primary starting materials.
Formation of Intermediate: The 3-methoxyaniline is reacted with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.
Final Product Formation: The intermediate is then reacted with 2,4,6-trimethylphenol in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)ethylamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-phenoxyacetamide: Lacks the trimethyl groups on the phenoxy ring.
N-(3-hydroxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: Contains a hydroxyl group instead of a methoxy group.
N-(3-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide: Has one less methyl group on the phenoxy ring.
Uniqueness
N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of both the methoxyphenyl and trimethylphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-8-13(2)18(14(3)9-12)22-11-17(20)19-15-6-5-7-16(10-15)21-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWOQQNFEQKYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B5530703.png)

![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5530715.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5530722.png)
![1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B5530747.png)
![1-[2-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B5530755.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)

![2-[(3,7-dimethyl-2-quinolinyl)amino]ethanol](/img/structure/B5530768.png)

![(1S,5R)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5530782.png)
![4-fluoro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B5530794.png)
